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Compound Name: Cyclo(Tyr-Hpro)

Cat. No.: B15129380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the cyclic

dipeptide Cyclo(Tyr-Hpro) and its close analog, Cyclo(Tyr-Pro). Due to the limited availability

of specific experimental data for Cyclo(Tyr-Hpro), this document leverages data from the

structurally similar Cyclo(Tyr-Pro) to provide a comprehensive analytical profile. This guide

includes available mass spectrometry and nuclear magnetic resonance data, detailed

experimental protocols, and a visual representation of the analytical workflow.

Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally

occurring compounds with diverse biological activities. Cyclo(Tyr-Hpro), composed of tyrosine

and hydroxyproline, is a subject of interest in various research fields. Spectroscopic techniques

such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for

the structural elucidation and characterization of these molecules. While specific spectroscopic

data for Cyclo(Tyr-Hpro) (CAS No.: 813461-21-1; Molecular Formula: C14H16N2O4;

Molecular Weight: 276.29 g/mol ) is not readily available in public databases, this guide

presents data for the closely related Cyclo(Tyr-Pro) (CAS No.: 5654-84-2) to serve as a

valuable reference.[1]

Mass Spectrometry Data
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Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound. For cyclic peptides, Electrospray Ionization (ESI) is

a common ionization method.

Table 1: Mass Spectrometry Data for Cyclo(L-Pro-L-Tyr)

Parameter Value Source

Molecular Formula C14H16N2O3 [2]

Molecular Weight 260.29 g/mol [2]

[M+H]⁺ (Monoisotopic Mass) 261.1235, 261.1237, 261.1239 [3]

[M+Na]⁺ (Precursor m/z) 283.1053 [2]

Note: The slight variations in the measured [M+H]⁺ values can be attributed to different

experimental setups and calibrations across different studies.

A general protocol for the analysis of cyclic dipeptides using Liquid Chromatography-Mass

Spectrometry (LC-MS) with an ESI source is as follows:

Sample Preparation: Dissolve the cyclic dipeptide in a suitable solvent such as methanol,

acetonitrile, or a mixture of water and an organic solvent. The concentration should be

optimized for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

Chromatographic Separation (LC):

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with

0.1% formic acid (Solvent B) is typical. The gradient program should be optimized to

achieve good separation of the analyte from any impurities.

Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC-MS.

Mass Spectrometry (MS):
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Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used for

the analysis of peptides.

Scan Mode: Full scan mode is used to detect the protonated molecule [M+H]⁺.

Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS or MSn)

can be performed. This involves isolating the precursor ion ([M+H]⁺) and subjecting it to

collision-induced dissociation (CID) to generate characteristic fragment ions. The

fragmentation patterns of cyclic peptides can be complex due to the ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy provides detailed information about the chemical structure and

conformation of a molecule in solution. While specific NMR data for Cyclo(Tyr-Hpro) is not

available, a ¹H NMR spectrum for the related compound, cyclo(L-Pro-L-Tyr), has been reported

in D₂O solution under basic conditions.

Table 2: ¹H NMR Data for Cyclo(L-Pro-L-Tyr) in D₂O

Proton
Chemical Shift (ppm)
Range

Notes

Aromatic (Tyr) ~6.8 - 7.2

Two distinct signals

corresponding to the ortho and

meta protons of the phenolic

ring.

α-H (Tyr) ~4.0 - 4.2

β-H (Tyr) ~2.8 - 3.2

α-H (Pro) ~4.0 - 4.2

β-H, γ-H, δ-H (Pro) ~1.8 - 3.8
Complex multiplet signals from

the proline ring protons.
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Note: The exact chemical shifts can vary depending on the solvent, temperature, and pH. The

data presented is an approximation based on published spectra.

A general protocol for acquiring ¹H and ¹³C NMR spectra of cyclic dipeptides is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the cyclic dipeptide in 0.5-0.7 mL of

a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O, or Methanol-d₄). The choice of solvent is

crucial as it can influence the conformation of the peptide. Add a small amount of a reference

standard, such as tetramethylsilane (TMS), for chemical shift calibration.

NMR Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger

number of scans and a longer relaxation delay may be required.

2D NMR Experiments: For complete structural assignment and conformational analysis,

various 2D NMR experiments can be performed:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons

and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

couplings.
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NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine spatial proximities between protons, which

is crucial for conformational analysis.

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a cyclic

dipeptide like Cyclo(Tyr-Hpro).
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Caption: Experimental workflow for the spectroscopic analysis of Cyclo(Tyr-Hpro).

Conclusion
While specific, experimentally derived NMR and MS data for Cyclo(Tyr-Hpro) remain to be

fully documented in publicly accessible literature, the data available for the closely related

Cyclo(Tyr-Pro) provides a strong foundation for its analytical characterization. The experimental

protocols outlined in this guide are standard methodologies for the analysis of cyclic dipeptides

and can be readily adapted for the study of Cyclo(Tyr-Hpro). Further research is needed to

populate the spectroscopic database for this specific compound, which will be invaluable for

researchers in natural product chemistry, pharmacology, and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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